
1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione
Overview
Description
1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione, also known as DIPP, is a novel small molecule that has been extensively studied for its potential biomedical applications. DIPP is a member of the piperazinone family of compounds, which are known for their ability to interact with proteins and other biological molecules. DIPP has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and clinical trials.
Scientific Research Applications
Chemical Transformations and Derivatives
- Piperazine derivatives like 1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione have been used in Mannich reactions to create various pyrimidine derivatives. These chemical transformations enable the creation of new compounds with potential applications in various fields, including pharmaceuticals and material science (Meshcheryakova, Kataev, & Munasipova, 2014).
Bioactive Compounds from Natural Sources
- Compounds related to 1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione have been isolated from natural sources like Aspergillus terreus. These include various piperazine-2,5-diones, which have been studied for their unique chemical structures and potential bioactivity (Garson, Jenkins, Staunton, & Chaloner, 1986).
Luminescent Properties and Photo-induced Electron Transfer
- Novel piperazine substituted naphthalimide model compounds, which are structurally related to 1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione, have been synthesized and studied for their luminescent properties and photo-induced electron transfer. This research contributes to the development of new materials for optical and electronic applications (Gan, Chen, Chang, & Tian, 2003).
Antiviral Activity of Diketopiperazine Derivatives
- Marine-derived actinomycete Streptomyces sp. has produced diketopiperazine derivatives structurally related to 1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione, showing moderate antiviral activity against influenza A (H1N1) virus. These findings highlight the potential of such compounds in antiviral drug development (Wang et al., 2013).
Adrenoceptor Ligands
- Piperazine-based pyrimidine derivatives have been evaluated for their affinity to adrenoceptors. Some compounds demonstrated potent ligand activity, indicating their potential use in developing new drugs targeting these receptors (Russo, Romeo, Guccione, & de Blasi, 1991).
properties
IUPAC Name |
6-piperazin-1-yl-1,3-di(propan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-10(2)17-12(16-7-5-15-6-8-16)9-13(19)18(11(3)4)14(17)20/h9-11,15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRBKFZQBCRUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)N(C1=O)C(C)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



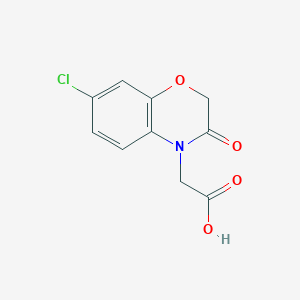
![Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate](/img/structure/B1392531.png)
![(Cyclopropylmethyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1392535.png)
![3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B1392537.png)
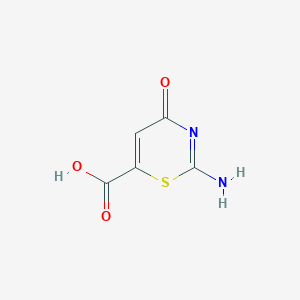
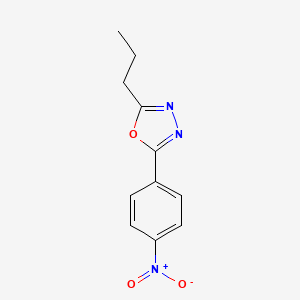
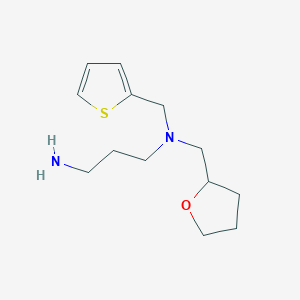
![3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B1392546.png)
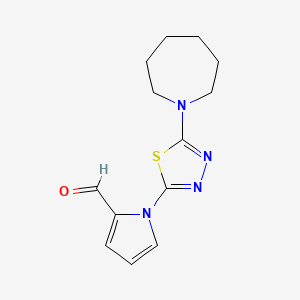
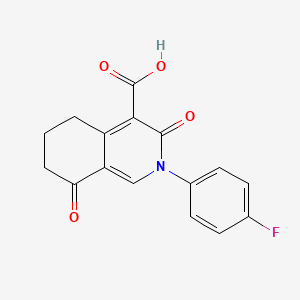
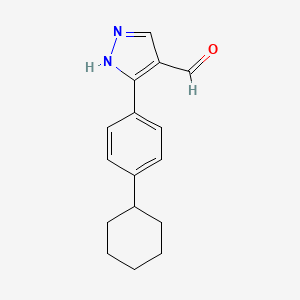
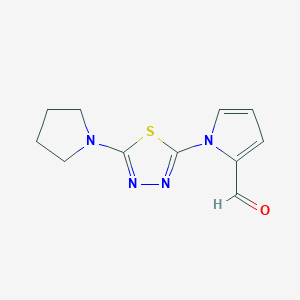
![7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392551.png)
![1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1392552.png)